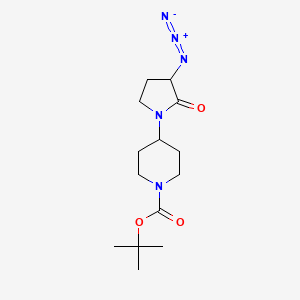
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, a piperidine ring, and a urea linkage connected to an o-tolyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the urea linkage is formed by reacting the intermediate with an appropriate isocyanate, and the o-tolyl group is introduced to complete the synthesis. Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups or the formation of simpler compounds.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique reactivity and potential as a building block for more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. The versatility of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea makes it a valuable tool for researchers across multiple disciplines.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group and the urea linkage may enhance the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular interactions and pathways involved can provide insights into the compound’s therapeutic potential and guide the development of new drugs or treatments.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(o-tolyl)urea stands out due to its unique combination of functional groups and structural features. Similar compounds may include those with pyrimidine or piperidine rings, trifluoromethyl groups, or urea linkages, but the specific arrangement and substitution pattern in this compound confer distinct properties and reactivity. Examples of similar compounds include other pyrimidine derivatives, piperidine-based molecules, and urea-containing compounds. The comparison highlights the uniqueness of this compound and its potential for diverse applications in scientific research.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-12-5-3-4-6-15(12)26-18(28)25-14-7-9-27(10-8-14)17-11-16(19(20,21)22)23-13(2)24-17/h3-6,11,14H,7-10H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXMILJZQDSEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)




![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)
![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![1-(naphthalene-2-sulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B3010229.png)

